molecular formula C6H15O3PS B046640 O,O,O-Triethyl phosphorothioate CAS No. 126-68-1

O,O,O-Triethyl phosphorothioate

Cat. No. B046640
CAS RN: 126-68-1
M. Wt: 198.22 g/mol
InChI Key: QTPJMTACJMLPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of O,O,O-Triethyl phosphorothioate involves chemical reactions that yield this compound as one of the products. A notable example includes the reaction between sodium O,O-diethyl phosphorothioite and p-chlorobenzenesulfonyl chloride, which proceeds anomalously, resulting in the formation of O,O,O-Triethyl phosphorothioate among other products (Almási & Gants, 1959).

Molecular Structure Analysis

Molecular structure analysis of O,O,O-Triethyl phosphorothioate, including kinetics and reaction mechanisms with other chemicals, reveals its behavior in various conditions. Its reactions with methyl iodide in N-methylacetamide, for example, have been studied to understand its kinetics, showing second-order reaction kinetics (Markowska, Nowicki, & Reimschüssel, 1975).

Chemical Reactions and Properties

Chemical reactions involving O,O,O-Triethyl phosphorothioate with OH radicals in the atmosphere demonstrate its potential for chemical transformations, including the formation of secondary products like TEP and SO2. These studies provide insights into its behavior in environmental contexts and its reaction mechanisms (Zhou et al., 2009).

Physical Properties Analysis

Research on O,O,O-Triethyl phosphorothioate's physical properties, including studies on its extraction from environmental samples, highlights its presence and behavior in various matrices. The methodologies developed for its detection and analysis in soil and sediment samples illustrate its environmental relevance and the challenges associated with its quantification (Naeeni, Yamini, & Rezaee, 2011).

Chemical Properties Analysis

The chemical properties of O,O,O-Triethyl phosphorothioate, particularly its role in chemical warfare agent simulants and its interactions with other compounds, demonstrate its complex behavior and the diverse contexts in which it can be relevant. Studies focusing on its identification and characterization in mixtures used as simulants provide valuable information on its applications and the implications of its use (Brickhouse et al., 2000).

Scientific Research Applications

  • Ionophores for Silver Ion-Selective Membrane Electrodes : O,O,O-tris(2-ethylhexyl) phosphorothioate and O,O,O-tributyl phosphorothioate with a thiophosphoryl group are effective ionophores used in creating silver ion-selective membrane electrodes. This application is significant in analytical chemistry for the selective detection of silver ions (Xu & Katsu, 2001).

  • Preventing Delayed Toxicity : O,O,O-Triethyl phosphorothioate effectively prevents delayed toxicity and weight loss in rats after oral administration of toxic doses of O,O,S-trimethyl phosphorothioate, with a portion of the CH3S moiety cleavage involved in intoxication (Gray & Fukuto, 1984).

  • Role in Toxicology : An impurity in malathion, O,O,S-trimethyl phosphorothioate (OOS), causes morphological changes in rat lung bronchiolar epithelium, indicating a potential lesion in lung tissue. This highlights its role in toxicological studies (Imamura, Gandy, Fukuto, & Talbot, 1983).

  • Therapeutic Applications in Oligonucleotides : Phosphorothioates, including compounds like O,O,O-Triethyl phosphorothioate, are essential components in therapeutic oligonucleotides. They facilitate cellular uptake and bioavailability in vivo, while also providing nuclease resistance and improved cellular uptake (Eckstein, 2014).

  • Hepatic Microsomal Cytochrome P-450 Induction : Trialkyl phosphorothioates can induce the hepatic microsomal cytochrome P-450 system in rats, potentially causing de novo synthesis of enzyme protein. This is significant in understanding metabolic pathways and enzyme induction mechanisms (Furukawa, Nakamura, Sato, & Suzuki, 1987).

Safety And Hazards

“O,O,O-Triethyl phosphorothioate” is toxic by ingestion and inhalation . It is a cholinesterase inhibitor and can be harmful if swallowed, toxic in contact with skin, and fatal if inhaled . It is also combustible when exposed to heat or flame and can react with oxidizing materials .

properties

IUPAC Name

triethoxy(sulfanylidene)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3PS/c1-4-7-10(11,8-5-2)9-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPJMTACJMLPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059567
Record name O,O,O-Triethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O,O,O-Triethyl phosphorothioate

CAS RN

126-68-1
Record name O,O′,O′′-Triethyl phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O,O-Triethyl phosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethyl thiophosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O,O,O-Triethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O,O-triethyl phosphorothioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O,O,O-Triethyl phosphorothioate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPV9MGL8YC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O,O,O-Triethyl phosphorothioate
Reactant of Route 2
Reactant of Route 2
O,O,O-Triethyl phosphorothioate
Reactant of Route 3
Reactant of Route 3
O,O,O-Triethyl phosphorothioate
Reactant of Route 4
Reactant of Route 4
O,O,O-Triethyl phosphorothioate
Reactant of Route 5
O,O,O-Triethyl phosphorothioate
Reactant of Route 6
Reactant of Route 6
O,O,O-Triethyl phosphorothioate

Citations

For This Compound
104
Citations
L Almási, A Gants - Bulletin of the Academy of Sciences of the USSR …, 1959 - Springer
Reaction between p-chlorobenzenesulfonyl chloride and sodium O,O-diethyl phosphorothioite proceeds anomalously: the expected O,O-diethyl (p-chlorophenylsulfonyl)…
Number of citations: 3 link.springer.com
MD Brickhouse, WR Creasy, BR Williams… - … of Chromatography A, 2000 - Elsevier
An amber yellow organic liquid was found in a munition shell at Dugway Proving Grounds, UT, USA, that was likely used as a simulant of chemical weapons. The primary analytical …
Number of citations: 49 www.sciencedirect.com
MH Naeeni, Y Yamini, M Rezaee - The journal of supercritical fluids, 2011 - Elsevier
Supercritical fluid extraction (SFE) coupled with dispersive liquid–liquid microextraction (DLLME) and followed by gas chromatography-flame ionization detection (GC-FID) was applied …
Number of citations: 117 www.sciencedirect.com
N Umetsu, NM Mallipudi, RF Toia… - Journal of Toxicology …, 1981 - Taylor & Francis
O,O,S‐Trimethyl phosphorothioate, an impurity in several technical organophosphorus insecticides, when administered orally to rats at single doses as low as 15 mg/kg caused delayed …
Number of citations: 79 www.tandfonline.com
SM Aschmann, R Atkinson - The Journal of Physical Chemistry A, 2006 - ACS Publications
Rate constants for the reactions of OH radicals and NO 3 radicals with O,O-diethyl methylphosphonothioate [(C 2 H 5 O) 2 P(S)CH 3 ; DEMPT] and O,O,O-triethyl phosphorothioate [(C …
Number of citations: 26 pubs.acs.org
F Noboru, N Hitoshi, S Masuo, S Yasuo - Biochemical Pharmacology, 1987 - Elsevier
Single ip doses of O,O,O-triethyl phosphorothioate [OOO-Et(S)], one of the suicide substrates for cytochrome P-450, caused a rapid increase of NADPH-cytochrome c reductase activity …
Number of citations: 1 www.sciencedirect.com
EC Tuazon, SM Aschmann… - The Journal of Physical …, 2007 - ACS Publications
Products of the gas-phase reactions of OH radicals with O,O-diethyl methylphosphonothioate [(C 2 H 5 O) 2 P(S)CH 3 , DEMPT] and O,O,O-triethyl phosphorothioate [(C 2 H 5 O) 3 PS, …
Number of citations: 20 pubs.acs.org
N Furukawa, H Nakamura, M Sato… - Biochemical …, 1987 - europepmc.org
Single ip doses of O, O, O-triethyl phosphorothioate [OOO-Et (S)], one of the suicide substrates for cytochrome P-450, caused a rapid increase of NADPH-cytochrome c reductase activity …
Number of citations: 5 europepmc.org
Q Zhou, X Shi, F Xu, Q Zhang, M He, W Wang - Atmospheric Environment, 2009 - Elsevier
O,O,O-triethyl phosphorothioate ((C 2 H 5 O) 3 PS, TEPT) is a widely used organophosphorus insecticide. TEPT may be released into the atmosphere where it can undergo transport …
Number of citations: 18 www.sciencedirect.com
TM Sakellarides, MG Siskos… - International Journal of …, 2003 - Taylor & Francis

In this work photodegradation of four organophosphorus insecticides (ethyl-parathion, methyl-parathion, fenitrothion, fenthion) in different natural waters and soils was studied under …

Number of citations: 68 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.